10-[(3-hydroxypropyl)amino]-13H-5,11,12-triazatetraphen-13-one
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Overview
Description
10-[(3-hydroxypropyl)amino]-13H-5,11,12-triazatetraphen-13-one is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(3-hydroxypropyl)amino]-13H-5,11,12-triazatetraphen-13-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of a suitable precursor with 3-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of high-purity reagents and advanced purification techniques ensures the production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
10-[(3-hydroxypropyl)amino]-13H-5,11,12-triazatetraphen-13-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
10-[(3-hydroxypropyl)amino]-13H-5,11,12-triazatetraphen-13-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-[(3-hydroxypropyl)amino]-13H-5,11,12-triazatetraphen-13-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 10-[(2-hydroxyethyl)amino]-13H-5,11,12-triazatetraphen-13-one
- 10-[(4-hydroxybutyl)amino]-13H-5,11,12-triazatetraphen-13-one
Uniqueness
10-[(3-hydroxypropyl)amino]-13H-5,11,12-triazatetraphen-13-one is unique due to its specific functional groups and ring structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(3-hydroxypropylamino)quinazolino[2,3-a]phthalazin-8-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-11-5-10-19-16-12-6-1-2-7-13(12)17-20-15-9-4-3-8-14(15)18(24)22(17)21-16/h1-4,6-9,23H,5,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVHBZXYSNOPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NC4=CC=CC=C4C3=O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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